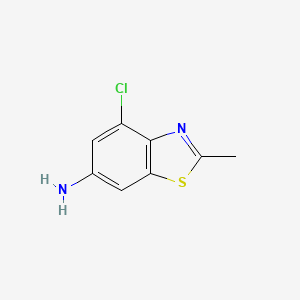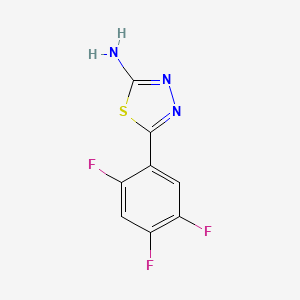![molecular formula C17H11N5O3 B13704030 N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide is a complex organic compound that belongs to the class of chromones This compound is characterized by the presence of a tetrazole ring, a chromone core, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the tetrazole ring and the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Chromone Core Synthesis: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic conditions.
Tetrazole Ring Formation: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Benzamide Group Addition: The final step involves the coupling of the chromone-tetrazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone core to a dihydrochromone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Scientific Research Applications
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The tetrazole ring and chromone core play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide can be compared with other similar compounds, such as:
N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide: This compound has a similar core structure but with a phenylbutoxy substitution, which may alter its chemical and biological properties.
N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11N5O3 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]benzamide |
InChI |
InChI=1S/C17H11N5O3/c23-13-9-14(16-19-21-22-20-16)25-15-11(13)7-4-8-12(15)18-17(24)10-5-2-1-3-6-10/h1-9H,(H,18,24)(H,19,20,21,22) |
InChI Key |
FMHJRQANIGYYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)

![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)


![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
